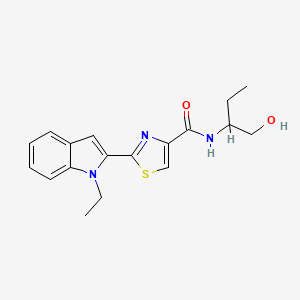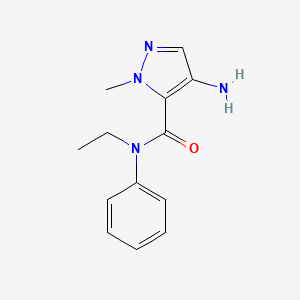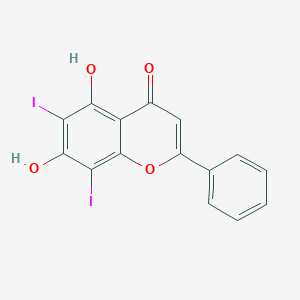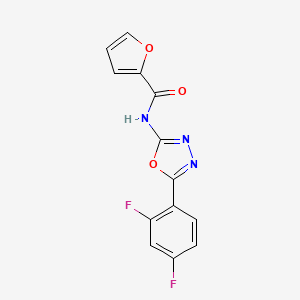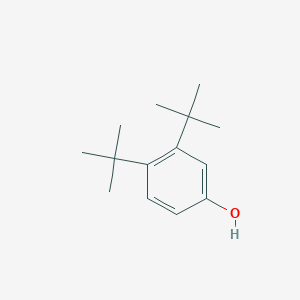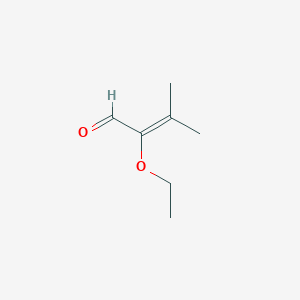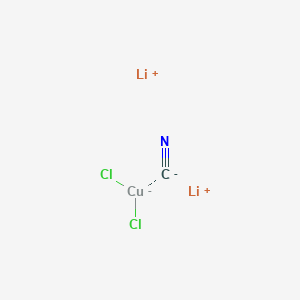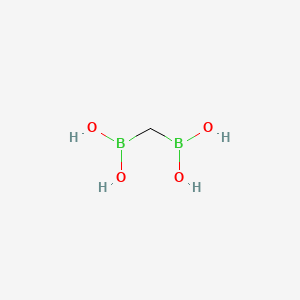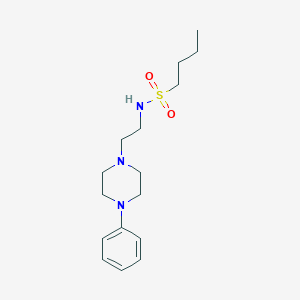
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylpiperazine moiety linked to a butane sulfonamide group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for medicinal chemistry and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-phenylpiperazine with 2-chloroethyl butane-1-sulfonate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
Industrial production of N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrated or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to bind to serotonin receptors, particularly the 5-HT1A receptor, modulating neurotransmitter activity and exerting anxiolytic and antidepressant effects . Additionally, the compound may inhibit voltage-sensitive sodium channels, contributing to its anticonvulsant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide
- N-(2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide is unique due to its specific combination of a phenylpiperazine moiety with a butane sulfonamide group. This structure allows it to interact with a distinct set of biological targets, providing a unique pharmacological profile compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1210418-71-5 |
|---|---|
Molekularformel |
C16H27N3O2S |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]butane-1-sulfonamide |
InChI |
InChI=1S/C16H27N3O2S/c1-2-3-15-22(20,21)17-9-10-18-11-13-19(14-12-18)16-7-5-4-6-8-16/h4-8,17H,2-3,9-15H2,1H3 |
InChI-Schlüssel |
GIACDDYRPXVQBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


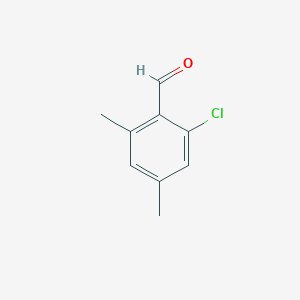
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)
![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)
